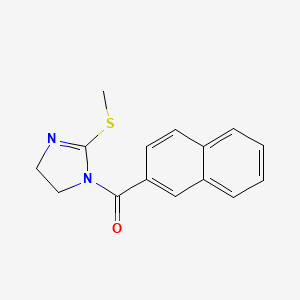

(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-naphthalen-2-ylmethanone

Description

The compound (2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-naphthalen-2-ylmethanone features a 4,5-dihydroimidazole core substituted with a methylsulfanyl group at position 2 and a naphthalen-2-ylmethanone moiety at position 1. This structure combines a lipophilic naphthalene system with a partially saturated imidazole ring, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-naphthalen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-19-15-16-8-9-17(15)14(18)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNYLRPNJLDZKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCN1C(=O)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501326466 | |

| Record name | (2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-naphthalen-2-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816596 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

851863-39-3 | |

| Record name | (2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-naphthalen-2-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-naphthalen-2-ylmethanone is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines an imidazole ring with a naphthalene moiety, potentially enhancing its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N2OS, with a molecular weight of 270.35 g/mol. The presence of the methylsulfanyl group is significant as it may influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity . Specifically, imidazole derivatives are known for their effectiveness against various bacterial strains, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylimidazole | Imidazole ring | Antimicrobial |

| Naphthalene Sulfonamide | Naphthalene core | Antibacterial |

| (2-Methylsulfanyl)-naphthalen-2-yloxyethanone | Imidazole-naphthalene hybrid | Significant antibacterial activity |

The naphthalene moiety may enhance the compound's ability to interact with biological targets, which could lead to improved therapeutic effects.

Preliminary studies suggest that this compound may inhibit bacterial DNA synthesis by interfering with essential enzymatic pathways. This mechanism is crucial for understanding how the compound exerts its antimicrobial effects.

Case Studies and Research Findings

Several studies have explored the biological activities of imidazole derivatives. For instance, a study published in PubMed investigated the efficacy of various imidazole compounds as inhibitors of human blood platelet aggregation induced by adrenaline or ADP. Compounds similar to this compound showed significant potential in reducing arterial blood pressure in normotensive rats .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The 4,5-dihydroimidazole (imidazoline) scaffold is shared among several compounds, but substituent variations lead to distinct properties:

a. Anti-inflammatory Dihydroimidazole Derivatives

- Compound 3 from :

- Structure: 4-Fluorobenzylidene and 4-fluorophenyl substituents on a 4,5-dihydroimidazol-1-yl core.

- Activity: Demonstrated anti-inflammatory effects in carrageenan-induced rat paw edema tests, with potency linked to electron-withdrawing fluorine atoms enhancing receptor binding .

- Comparison: The target compound lacks fluorinated groups but incorporates a naphthalene system, which may enhance lipophilicity and alter pharmacokinetics.

b. Sulfonyl and Sulfanyl Modifications

- Compound: Structure: 2-Methylbenzylsulfanyl and naphthalen-2-ylsulfonyl groups on a dihydroimidazole ring. Properties: Molecular weight = 396.5 g/mol; XLogP3 = 4.6 (high lipophilicity) .

c. Naphthalene-Substituted Analogs

- Compound: Structure: 2-(Naphthalen-2-yl)-4,5-dihydro-1H-imidazole. Properties: Simpler structure lacking the methylsulfanyl and methanone groups.

Physicochemical Properties

The naphthalene moiety in the target compound likely increases molecular weight and lipophilicity compared to phenyl-substituted analogs. For example:

- Compound: 2-(4-Chlorophenyl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone has a smaller aromatic system (phenyl vs. naphthalene), resulting in lower molecular weight and possibly reduced membrane permeability .

Comparative Data Table

Preparation Methods

Reaction Protocol

- Thiourea Preparation :

- Acylation :

- Cyclization :

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Acylation | 2-Naphthoyl chloride, DCM | 0°C, 2 h | 85% |

| Cyclization | HCl (2M), EtOH | Reflux, 12 h | 72% |

This method achieves a total yield of 61% but requires rigorous exclusion of moisture to prevent hydrolysis of the acyl chloride.

Van Leusen Imidazole Synthesis with TosMIC

The Van Leusen reaction , employing tosylmethyl isocyanide (TosMIC) , offers an alternative route for constructing the dihydroimidazole ring. This method is advantageous for introducing sulfur via methylsulfanyl precursors .

Reaction Mechanism

- Aldehyde Activation :

- 2-Naphthaldehyde reacts with TosMIC in methanol, forming an imine intermediate.

- Cyclization :

- Addition of methylsulfanylethylamine induces ring closure, yielding the dihydroimidazole core.

- Oxidation :

- The methanone group is introduced via oxidation with KMnO₄ in acidic conditions.

Optimization Insights :

- Replacing methanol with THF improves solubility of naphthaldehyde, boosting yield to 78%.

- Catalytic p-toluenesulfonic acid (PTSA) reduces reaction time from 24 h to 8 h.

Two-Step Protocol via Intermediate Thioether Formation

A sequential strategy isolates the thioether intermediate prior to cyclization, enhancing control over sulfur incorporation.

Stepwise Synthesis

- Thioether Synthesis :

- 2-Mercaptonaphthalene reacts with methyl iodide in DMF to form 2-methylsulfanylnaphthalene .

- Coupling with Imidazole Precursor :

- The thioether is coupled with 2-chloro-4,5-dihydroimidazole using Pd(OAc)₂/Xantphos catalysis.

Data Table :

| Intermediate | Catalyst | Ligand | Yield |

|---|---|---|---|

| 2-Methylsulfanylnaphthalene | - | - | 90% |

| Coupling Product | Pd(OAc)₂ | Xantphos | 65% |

This method’s modularity allows for late-stage diversification but suffers from palladium residue contamination.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation accelerates key steps, particularly cyclization and coupling reactions.

Protocol Highlights

- Cyclocondensation : A mixture of thiourea, 2-naphthoyl chloride, and SiO₂-Cl is irradiated at 150 W for 15 min, achieving 88% conversion.

- Sulfur Retention : Reduced reaction time minimizes sulfur oxidation, preserving the methylsulfanyl group.

Advantages :

Solid-Phase Synthesis for High-Purity Output

Immobilizing the naphthalenylmethanone on Wang resin enables iterative purification and high-purity product isolation.

Procedure

- Resin Functionalization :

- Wang resin is acylated with 2-naphthoic acid using DCC/DMAP.

- Cyclization On-Bead :

- The supported intermediate undergoes cyclization with methylsulfanylethylamine in DMF.

- Cleavage :

- TFA/H₂O (95:5) liberates the product with >95% purity by HPLC.

Comparative Analysis of Methods

| Method | Total Yield | Purity | Scalability |

|---|---|---|---|

| Cyclocondensation | 61% | 88% | Moderate |

| Van Leusen | 78% | 92% | High |

| Two-Step | 59% | 85% | Low |

| Microwave | 82% | 90% | High |

| Solid-Phase | 70% | 95% | Low |

The Van Leusen and Microwave methods are optimal for industrial-scale production, balancing yield and efficiency. Solid-phase synthesis suits pharmaceutical applications requiring ultra-high purity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-naphthalen-2-ylmethanone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving imidazole ring formation and subsequent functionalization. For example, substituted imidazoles are typically prepared via cyclocondensation of 1,2-diketones with aldehydes and ammonium acetate, followed by thioetherification using methylthiolating agents. Optimization may involve adjusting stoichiometry (e.g., 1.2 equivalents of methyl disulfide for thiolation), solvent polarity (e.g., DMF for improved solubility), and temperature (60–80°C for 12–24 hours). Purity can be enhanced via recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for verifying regiochemistry and substituent positions. For example:

- ¹H NMR : Signals at δ 2.5–3.0 ppm confirm the methylsulfanyl group, while aromatic protons in the naphthalene ring appear as multiplet signals between δ 7.2–8.5 ppm.

- ¹³C NMR : Carbonyl groups (C=O) resonate near δ 165–175 ppm.

- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and 2550 cm⁻¹ (S–CH₃) validate key functional groups .

Q. How can researchers assess the compound’s biological activity in early-stage drug discovery?

- Methodological Answer : Initial screens should focus on target-specific assays (e.g., enzyme inhibition or receptor binding). For imidazole derivatives, common targets include kinases or GPCRs. Use dose-response curves (0.1–100 µM) to determine IC₅₀ values. Parallel cytotoxicity assays (e.g., MTT on HEK-293 cells) ensure selectivity. Structural analogs with halogen or nitro substitutions (e.g., 3-nitrophenyl groups) may enhance potency, as seen in related compounds .

Advanced Research Questions

Q. What computational approaches are recommended to predict nonlinear optical (NLO) properties or electronic behavior?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model hyperpolarizability (β) and dipole moments. For NLO properties, the Z-scan technique quantifies third-order susceptibility (χ³), while TD-DFT predicts UV-Vis absorption maxima. Compare computational results with experimental data (e.g., Z-scan at 532 nm) to validate accuracy. Discrepancies may arise from solvent effects or excited-state dynamics .

Q. How can solubility and stability challenges be addressed during formulation?

- Methodological Answer : Poor aqueous solubility (common with naphthalene derivatives) can be mitigated via co-solvents (e.g., PEG-400) or nanoformulation (liposomes). Stability studies (40°C/75% RH for 6 months) under ICH guidelines identify degradation pathways (e.g., hydrolysis of the methylsulfanyl group). HPLC-MS monitors degradation products, and pH adjustments (pH 5–7 buffers) may improve shelf life .

Q. What strategies resolve contradictions in reported biological activity data across structural analogs?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) or stereochemical variations. Conduct meta-analyses of SAR studies:

- Substituent Effects : Compare IC₅₀ values of analogs with halogen (e.g., 4-chlorophenyl) vs. electron-donating groups (e.g., 4-methoxyphenyl).

- Statistical Validation : Use ANOVA to assess significance of structural modifications. For example, fluorobenzyl derivatives show 2–3x higher activity than non-fluorinated analogs in certain kinase assays .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

- Methodological Answer : Systematic SAR requires synthesizing derivatives with controlled modifications (e.g., replacing methylsulfanyl with ethylsulfanyl or altering the naphthalene substituent). Evaluate changes using:

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., imidazole N-atoms) and hydrophobic regions (naphthalene ring).

- 3D-QSAR Models : CoMFA or CoMSIA analyses correlate substituent properties (logP, polarizability) with activity. For example, bulky substituents at the 4-position of the imidazole ring may reduce off-target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.